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Abstract

7-Bromoisoquinolin-1-amine has emerged as a valuable scaffold in medicinal chemistry,
particularly in the design and synthesis of novel kinase inhibitors. Its unique structural features,
including the presence of a bromine atom at the 7-position and an amino group at the 1-
position, provide versatile handles for synthetic modification, enabling the exploration of diverse
chemical space. This technical guide provides a comprehensive review of the available
literature on 7-Bromoisoquinolin-1-amine and its derivatives, with a focus on their
applications in drug discovery. While direct studies on 7-Bromoisoquinolin-1-amine are
limited, this review extrapolates from closely related analogues to present key synthetic
methodologies, quantitative biological data, and insights into their mechanism of action,
primarily as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous
biologically active natural products and synthetic compounds.[1] Derivatives of isoquinoline
have been investigated for a wide range of therapeutic applications, including anticancer, anti-
inflammatory, and antiviral activities. The strategic functionalization of the isoquinoline nucleus
is a key strategy in the development of potent and selective kinase inhibitors.
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Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated
in a multitude of diseases, including cancer and inflammatory disorders. Small molecule
inhibitors that target the ATP-binding site of kinases have proven to be a successful class of
therapeutics. The 1-aminoisoquinoline scaffold has been identified as a promising template for
the design of such inhibitors.

7-Bromoisoquinolin-1-amine (CAS No: 215453-53-5, Molecular Formula: CoH7BrNz2,
Molecular Weight: 223.07 g/mol ) is a key synthetic intermediate that allows for the introduction
of diverse substituents at the 7-position through various cross-coupling reactions. This review
will detail the synthetic utility of this compound and the biological activities of its derivatives,
with a particular focus on their role as kinase inhibitors.

Synthetic Methodologies

The primary synthetic utility of 7-Bromoisoquinolin-1-amine lies in the reactivity of the
bromine atom at the C7 position, which readily participates in palladium-catalyzed cross-
coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and
alkyl groups. The amino group at the C1 position serves as a key pharmacophoric feature,
often involved in crucial hydrogen bonding interactions with the target kinase.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In
the context of 7-Bromoisoquinolin-1-amine, this reaction can be employed to introduce
various aryl and heteroaryl substituents at the 7-position, a common strategy to enhance
potency and modulate selectivity of kinase inhibitors.

General Experimental Protocol (Hypothetical, based on related compounds):

To a solution of 7-Bromoisoquinolin-1-amine (1.0 equiv.) in a suitable solvent such as 1,4-
dioxane/water (4:1) is added the corresponding boronic acid or boronate ester (1.2-1.5 equiv.),
a palladium catalyst such as Pd(PPhs)a (0.05 equiv.), and a base, typically K2COs or Cs2COs
(2.0-3.0 equiv.). The reaction mixture is degassed and heated under an inert atmosphere at 80-
100 °C for 4-12 hours. After cooling to room temperature, the reaction is diluted with water and
extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
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pressure. The crude product is then purified by column chromatography on silica gel to afford
the desired 7-substituted isoquinolin-1-amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.
This reaction can be utilized to introduce various amino groups at the 7-position of the
isoquinoline core, providing access to a diverse range of derivatives with potential for improved
pharmacological properties.

General Experimental Protocol (Hypothetical, based on related compounds):

A mixture of 7-Bromoisoquinolin-1-amine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a
palladium catalyst such as Pdz(dba)s (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos
or BINAP, 0.04 equiv.), and a base, typically NaOtBu or Cs2COs (1.5-2.0 equiv.), is suspended
in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is
heated under an inert atmosphere at 90-110 °C for 12-24 hours. Upon completion, the reaction
is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is
washed with water and brine, dried, and concentrated. The residue is purified by flash
chromatography to yield the 7-amino-substituted isoquinolin-1-amine derivative.
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Caption: General synthetic workflow for the diversification of 7-Bromoisoquinolin-1-amine.

Biological Activity and Structure-Activity
Relationships (SAR)
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While specific biological data for derivatives of 7-Bromoisoquinolin-1-amine are not
extensively reported in the public domain, valuable insights can be drawn from studies on
closely related 6-substituted isoquinolin-1-amine analogues, particularly as inhibitors of ROCK.

[2]

Inhibition of Rho-associated Kinase (ROCK)

ROCK is a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and
contraction. Dysregulation of the ROCK signaling pathway is implicated in various
cardiovascular diseases, cancer, and glaucoma. The 1-aminoisoquinoline scaffold has been
identified as a potent inhibitor of ROCK.

A key study on 6-substituted isoquinolin-1-amines demonstrated that fragment-based
screening and subsequent optimization led to the discovery of potent ROCK-I inhibitors.[2] The
1-amino group is crucial for activity, forming a key hydrogen bond with the hinge region of the
kinase. The substituent at the 6- (and by extension, the 7-) position explores a solvent-exposed
region of the ATP-binding site, and modifications at this position significantly impact potency
and pharmacokinetic properties.

Table 1: In Vitro Activity of Representative 6-Substituted Isoquinolin-1-amine ROCK-I
Inhibitors[1]

Compound ID R Group (at C6) ROCK:-I ICso (nM)
1 H 1,200

2 4-pyridyl 650

3 3-pyridyl 2,300

4 2-pyridyl 10,000

5 4-(N-methyl)piperazinyl 1,690

Data extracted from a study on 6-substituted isoquinolin-1-amines, which serves as a proxy for
the potential of 7-substituted analogues.
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The data in Table 1 suggests that substitution at the aromatic ring of the isoquinoline core can
significantly influence inhibitory activity. The improved potency of the 4-pyridyl derivative
(Compound 2) compared to the unsubstituted parent compound (Compound 1) highlights the
importance of this position for interacting with the kinase.
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Caption: Inhibition of the ROCK signaling pathway by 7-substituted isoquinolin-1-amines.

Future Perspectives and Conclusion

7-Bromoisoquinolin-1-amine represents a promising starting point for the development of
novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 7-
position make it an attractive scaffold for medicinal chemists. While the current body of
literature directly addressing this specific molecule is limited, the demonstrated activity of
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closely related analogues, particularly as ROCK inhibitors, provides a strong rationale for its
further investigation.

Future research efforts should focus on the systematic exploration of the structure-activity
relationships of 7-substituted isoquinolin-1-amine derivatives against a panel of kinases. The
development of efficient and scalable synthetic routes to these compounds will be crucial for
enabling these studies. Ultimately, 7-Bromoisoquinolin-1-amine holds significant potential as
a key building block in the discovery of next-generation targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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